Cas no 1375604-76-4 (6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile)
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE-2-CARBONITRILE
- 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile
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- Inchi: 1S/C11H4ClF3N2/c12-9-3-6-1-2-7(5-16)17-10(6)4-8(9)11(13,14)15/h1-4H
- InChI Key: AECPXTVFQYJOTD-UHFFFAOYSA-N
- SMILES: ClC1=CC2=CC=C(C#N)N=C2C=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 335
- XLogP3: 3.8
- Topological Polar Surface Area: 36.7
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189009561-1g |
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile |
1375604-76-4 | 95% | 1g |
$676.00 | 2022-04-02 | |
| Chemenu | CM229082-1g |
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile |
1375604-76-4 | 97% | 1g |
$608 | 2021-08-04 | |
| Chemenu | CM229082-1g |
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile |
1375604-76-4 | 97% | 1g |
$709 | 2022-09-03 |
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile
Comprehensive Overview of 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile (CAS No. 1375604-76-4)
6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile (CAS No. 1375604-76-4) is a high-value quinoline derivative widely recognized for its versatile applications in pharmaceutical and agrochemical research. This compound belongs to the heterocyclic aromatic family, characterized by a chloro-substituted and trifluoromethyl-modified quinoline backbone. Its unique structural features, including the electron-withdrawing cyano group at the 2-position, make it a critical intermediate in synthesizing bioactive molecules targeting various diseases and crop protection solutions.
In recent years, the demand for functionalized quinolines like 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile has surged due to their role in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential to modulate protein-protein interactions, a hot topic in drug discovery. The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity, addressing key challenges in bioavailability optimization—a frequent search query among medicinal chemists.
The synthesis of CAS No. 1375604-76-4 typically involves multi-step reactions, including halogenation and cyanation of quinoline precursors. Advanced techniques like microwave-assisted synthesis (a trending topic in green chemistry) have been explored to improve yield and reduce environmental impact. Analytical methods such as HPLC and NMR spectroscopy ensure high purity, meeting stringent standards for pharmaceutical intermediates.
From an industrial perspective, 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile aligns with the growing focus on sustainable chemistry. Its applications extend to material science, where it serves as a building block for organic electronic materials—a sector gaining traction due to the rise of flexible electronics. Users searching for "quinoline-based OLED materials" or "CF3-containing scaffolds" will find this compound highly relevant.
Safety and handling of CAS 1375604-76-4 follow standard laboratory protocols. While not classified as hazardous under major regulatory frameworks, proper PPE (e.g., gloves, goggles) is recommended during handling. Storage conditions typically involve protection from moisture and light, reflecting common practices for nitrile-containing compounds.
In summary, 6-Chloro-7-(trifluoromethyl)quinoline-2-carbonitrile exemplifies innovation in specialty chemicals, bridging gaps between academia and industry. Its relevance to cancer research, antiviral drug development, and smart materials ensures continued interest, making it a frequent subject in patent literature and scientific databases. For researchers exploring "quinoline modifications for drug design" or "trifluoromethylation techniques," this compound offers a compelling case study.
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